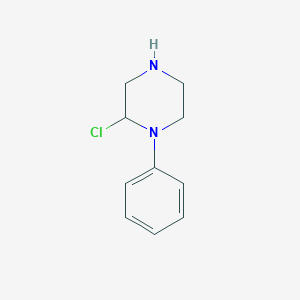

Chlorophenylpiperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13ClN2 |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

2-chloro-1-phenylpiperazine |

InChI |

InChI=1S/C10H13ClN2/c11-10-8-12-6-7-13(10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |

InChI Key |

JQQKTEXFNXKDIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(CN1)Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

1-(3-chlorophenyl)piperazine chemical properties and structure

An In-depth Technical Guide to 1-(3-chlorophenyl)piperazine: Structure, Properties, and Applications

Introduction

1-(3-chlorophenyl)piperazine, commonly known as m-CPP, is an N-arylpiperazine derivative of significant interest in the fields of medicinal chemistry, pharmacology, and toxicology.[1] Its prominence stems from a dual identity: it is a crucial chemical intermediate for the synthesis of several widely prescribed antidepressant drugs, and it is also a pharmacologically active substance in its own right, functioning as a non-selective serotonin receptor agonist.[2][3] Furthermore, m-CPP is the primary active metabolite of antidepressants such as trazodone and nefazodone, contributing to their overall therapeutic effects and side-effect profiles.[1][4] This guide provides a comprehensive technical overview of m-CPP for researchers, scientists, and drug development professionals, detailing its chemical structure, physicochemical properties, synthesis, pharmacological significance, and safety considerations.

Chemical Structure and Nomenclature

The structure of 1-(3-chlorophenyl)piperazine consists of a piperazine ring, which is a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4, substituted at one nitrogen with a 3-chlorophenyl group.[2][5] This substitution pattern defines it as an aromatic piperazine derivative.[5]

The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 1-(3-chlorophenyl)piperazine[1] |

| Common Synonyms | m-CPP, meta-chlorophenylpiperazine, 3-CPP[1][4] |

| CAS Number | 6640-24-0 (for free base)[1] |

| Molecular Formula | C₁₀H₁₃ClN₂[1] |

| Molecular Weight | 196.67 g/mol [1][5] |

| InChI Key | VHFVKMTVMIZMIK-UHFFFAOYSA-N[1] |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms N1 [label="N"]; N2 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; H_N2 [label="H"];

// Phenyl Ring C_Ph1 [label="C"]; C_Ph2 [label="C"]; C_Ph3 [label="C"]; C_Ph4 [label="C"]; C_Ph5 [label="C"]; C_Ph6 [label="C"]; Cl [label="Cl"];

// Edges for Piperazine Ring N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- N1; N2 -- H_N2;

// Edges for Phenyl Ring N1 -- C_Ph1; C_Ph1 -- C_Ph2; C_Ph2 -- C_Ph3; C_Ph3 -- C_Ph4; C_Ph4 -- C_Ph5; C_Ph5 -- C_Ph6; C_Ph6 -- C_Ph1; C_Ph3 -- Cl;

// Aromatic bonds (double bonds in phenyl ring) edge [style=double]; C_Ph1 -- C_Ph2; C_Ph3 -- C_Ph4; C_Ph5 -- C_Ph6; }

Caption: Chemical Structure of 1-(3-chlorophenyl)piperazine.

Physicochemical and Spectroscopic Properties

1-(3-chlorophenyl)piperazine is typically supplied as a white to off-white crystalline solid or powder.[2][5] Its hydrochloride salt is often used to improve stability and solubility in aqueous media.[6]

Table 1: Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder/solid | [2][5] |

| Melting Point | 98-101°C (free base) | [5] |

| 210-214°C (hydrochloride salt) | [7][8][9] | |

| Boiling Point | 344.8°C at 760 mmHg | [5] |

| Solubility | Soluble in DMSO, ethanol, methanol. Sparingly soluble in water. | [2][4][5] |

Table 2: Spectroscopic Data

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Spectra available in databases for the hydrochloride salt in DMSO-d6. | [10][11] |

| Mass Spectrometry | GC-MS data shows characteristic peaks at m/z 196 (molecular ion), 156, 154, and 122. | [1][12] |

| Infrared (IR) | ATR-IR spectra are available in spectral databases. | [1] |

| UV-Vis (λmax) | For the hydrochloride salt: 211, 249, 288 nm. | [4] |

Synthesis and Manufacturing

The synthesis of m-CPP is a well-established process in industrial chemistry, often serving as a precursor for more complex pharmaceutical agents. A common and efficient route involves a three-step process starting from readily available commercial reagents.[13][14] The causality behind this specific pathway is its cost-effectiveness and relatively high yields.

The overall synthesis logic is to first create a reactive bis(2-chloroethyl)amine intermediate, which then undergoes cyclization with 3-chloroaniline to form the desired arylpiperazine ring system.

Caption: General workflow for the synthesis of m-CPP.

Experimental Protocol: Synthesis of 1-(3-chlorophenyl)piperazine Hydrochloride

This protocol is a representative synthesis adapted from established chemical literature and patents.[13][14] It is designed as a self-validating system where the successful isolation and characterization of intermediates confirm the progression of the reaction.

Step 1: Preparation of bis(2-chloroethyl)amine Hydrochloride

-

Reagents & Setup: Charge a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser with diethanolamine (1.0 mol) dissolved in a suitable solvent like chloroform (CHCl₃).

-

Chlorination: Cool the solution in an ice bath. Slowly add a mixture of thionyl chloride (SOCl₂) (4.0 mol) and chloroform dropwise over 1-2 hours, maintaining the temperature below 10°C. The use of excess thionyl chloride ensures complete conversion of the hydroxyl groups.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours to drive the reaction to completion.

-

Isolation: Cool the reaction mixture. Remove the excess solvent and thionyl chloride under reduced pressure. The resulting solid is crude bis(2-chloroethyl)amine hydrochloride.

-

Purification: Recrystallize the crude solid from acetone to yield pure, white bis(2-chloroethyl)amine hydrochloride. The yield is typically around 60-65%.[13]

Step 2: Synthesis of 1-(3-chlorophenyl)piperazine Hydrochloride

-

Reagents & Setup: In a separate reaction vessel, dissolve 3-chloroaniline (1.0 mol) and the bis(2-chloroethyl)amine hydrochloride (1.0 mol) from Step 1 in a high-boiling aromatic solvent such as xylene or dimethylbenzene.[13][14] The choice of a high-boiling solvent is critical to provide the necessary energy for the double N-alkylation and cyclization reaction.

-

Reaction: Heat the mixture to reflux (typically >130°C) for 24 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: After cooling, the reaction mixture is typically diluted with a solvent like dichloromethane and washed with water. The organic layer is separated.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.[13] This oil is the hydrochloride salt of 1-(3-chlorophenyl)piperazine. The yield for this step is generally high, often exceeding 85%.[13]

Role in Medicinal Chemistry and Pharmacology

m-CPP is a cornerstone molecule in the development of therapies for central nervous system (CNS) disorders.

-

Pharmaceutical Intermediate: Its most prominent role is as a key building block for the synthesis of several psychoactive drugs.[5][15] The piperazine nitrogen atoms are nucleophilic, allowing for straightforward alkylation reactions.[5] This reactivity is exploited in the synthesis of trazodone, where m-CPP is reacted with an alkylating agent containing the triazolopyridine moiety.[16][17][18]

-

Intrinsic Pharmacological Activity: m-CPP itself is a potent serotonergic agent, acting as an agonist or partial agonist at multiple serotonin (5-HT) receptors, with a notable affinity for the 5-HT₂C and 5-HT₂B subtypes.[7] Its activity at these receptors is thought to mediate effects on mood, anxiety, and appetite.[3] It also displays some activity at 5-HT₁A, 5-HT₂A, and other receptors.[3][7]

-

Active Metabolite: In humans, antidepressant drugs like trazodone, nefazodone, and etoperidone are metabolized, primarily by the CYP3A4 enzyme, to form m-CPP as a major circulating metabolite.[1][4] This metabolic conversion is significant because the resulting m-CPP contributes to the overall pharmacological and toxicological profile of the parent drug. For instance, some of the anxiogenic or dysphoric side effects occasionally reported with trazodone therapy have been attributed to its metabolite, m-CPP.

Toxicology and Safety

The handling of 1-(3-chlorophenyl)piperazine requires adherence to standard laboratory safety protocols due to its potential hazards.

Table 3: GHS Hazard Classification

| Hazard Statement | Description | Source(s) |

| H301 / H302 | Toxic or Harmful if swallowed (Acute Oral Toxicity) | [1][19] |

| H315 | Causes skin irritation | [1][19] |

| H319 | Causes serious eye irritation | [1][19] |

| H335 | May cause respiratory irritation | [1][19] |

Handling and Storage:

-

Handling: Use in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[20][21] Avoid breathing dust and prevent contact with skin and eyes.[20][21]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[5] The hydrochloride salt should be protected from moisture.[6]

Analytical Methodologies

Due to its presence as a metabolite of prescribed drugs and its use as a designer drug, robust analytical methods for the detection of m-CPP are essential in clinical and forensic toxicology.[7][9] The primary techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][22] These methods allow for the sensitive and specific identification and quantification of m-CPP and its own metabolites (e.g., hydroxy-mCPP isomers) in biological matrices such as urine and blood.[22]

Conclusion

1-(3-chlorophenyl)piperazine is a molecule of considerable scientific and commercial importance. Its structural features make it a versatile intermediate for the synthesis of complex pharmaceutical agents, most notably the antidepressant trazodone. Simultaneously, its intrinsic and potent activity at serotonin receptors, coupled with its formation as an active metabolite of several drugs, makes it a subject of intense pharmacological and toxicological study. A thorough understanding of its chemical properties, synthesis, and biological actions is therefore indispensable for professionals engaged in drug discovery, development, and clinical analysis.

References

-

PrepChem.com. Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from [Link]

-

PrepChem.com. Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. Retrieved from [Link]

-

PubChem. 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

-

IndiaMART. 1-(3-Chlorophenyl) Piperazine at Best Price - High Purity. Retrieved from [Link]

- Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.

-

IndiaMART. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

-

MDPI. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Retrieved from [Link]

-

PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Retrieved from [Link]

- Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

-

Technical Disclosure Commons. (2023). A process for the preparation of Trazodone and its hydrochloride. Retrieved from [Link]

-

SpectraBase. 1-(3-Chlorophenyl)piperazine HCl - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

IndiaMART. 1-(3-Chlorophenyl)piperazine Hydrochloride Solution - Certified Reference Material at Best Price. Retrieved from [Link]

- Google Patents. (2018). WO2018169420A1 - Method for the preparation of trazodone.

-

mzCloud. (2015). 1 3 Chlorophenyl piperazine m CPP. Retrieved from [Link]

Sources

- 1. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6640-24-0: 1-(3-Chlorophenyl)piperazine | CymitQuimica [cymitquimica.com]

- 3. 1-(3-氯苯基)哌嗪 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 1-(3-Chlorophenyl) Piperazine at Best Price - High Purity [nigamfinechem.co.in]

- 6. Page loading... [guidechem.com]

- 7. 1-(3-Chlorophenyl)piperazine hydrochloride | 65369-76-8 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 1-(3-Chlorophenyl)piperazine Hydrochloride Solution - Certified Reference Material at Best Price [nacchemical.com]

- 10. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 1H NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. mzCloud – 1 3 Chlorophenyl piperazine m CPP [mzcloud.org]

- 13. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 14. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 15. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat [kaivalchem.com]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tdcommons.org [tdcommons.org]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. fishersci.com [fishersci.com]

- 22. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of m-Chlorophenylpiperazine (m-CPP): A Technical Guide for Researchers

Introduction: A Complex Ligand in Serotonergic Research

meta-Chlorophenylpiperazine (m-CPP) is a psychoactive compound of the phenylpiperazine class that has garnered significant interest within the scientific community.[1] Initially explored in the late 1970s, its primary utility now lies in its application as a non-selective serotonergic probe in preclinical and clinical research to investigate the function of the serotonin (5-HT) system.[2][3] This guide provides an in-depth technical overview of the pharmacological profile of m-CPP, designed for researchers, scientists, and drug development professionals. We will delve into its complex receptor interactions, pharmacokinetic and pharmacodynamic properties, and its application in experimental paradigms, offering insights into the causality behind its effects and the methodologies used to study them.

m-CPP is also a major active metabolite of several widely prescribed antidepressant medications, including trazodone, nefazodone, and etoperidone.[1][4] This metabolic relationship is of critical importance in clinical pharmacology, as the effects of m-CPP can contribute to both the therapeutic and adverse profiles of the parent drugs.[4][5]

Receptor Pharmacology: A Promiscuous Ligand

The pharmacological actions of m-CPP are underpinned by its broad-spectrum affinity for multiple neurotransmitter receptors, with a pronounced interaction with the serotonin system.[1][6] It is considered a non-selective serotonin receptor agonist, though its functional activity can vary between receptor subtypes, exhibiting agonist, partial agonist, or even antagonist properties at different sites.[1][4][6]

Binding Affinity Profile

The affinity of m-CPP for various receptors is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Kᵢ value indicates a higher binding affinity. The table below summarizes the reported Kᵢ values for m-CPP at various human neurotransmitter receptors and transporters.

| Receptor/Transporter | Binding Affinity (Kᵢ, nM) | Functional Activity |

| Serotonin Receptors | ||

| 5-HT₁ₐ | Significant Affinity | Agonist |

| 5-HT₁ₑ | Significant Affinity | Agonist |

| 5-HT₁ₒ | Significant Affinity | Agonist |

| 5-HT₂ₐ | 32.1 | Partial Agonist |

| 5-HT₂ₑ | 28.8 | Antagonist |

| 5-HT₂𝒸 | 3.4 | Partial Agonist |

| 5-HT₃ | Significant Affinity | Agonist |

| 5-HT₇ | Significant Affinity | Agonist |

| Serotonin Transporter (SERT) | Appreciable Affinity (IC₅₀ = 230 nM) | Inhibitor/Releasing Agent |

| Adrenergic Receptors | ||

| α₁-adrenergic | Some Affinity | - |

| α₂-adrenergic | Some Affinity (IC₅₀ = 570 nM) | - |

| Dopamine Receptors | Low Affinity | - |

| Histamine Receptors | ||

| H₁ | Some Affinity | - |

| Norepinephrine Transporter (NET) | Some Affinity | - |

Data compiled from multiple sources.[1][7][8] Note that "Significant Affinity" indicates reported binding without a specific Kᵢ value readily available in the compiled sources.

The data clearly indicates that m-CPP's primary interactions are with serotonin receptors, with a particularly high affinity for the 5-HT₂C receptor.[1] This high affinity for the 5-HT₂C receptor is believed to mediate many of its characteristic behavioral and physiological effects, including anxiety, appetite suppression, and hormonal changes.[1][6]

Mechanism of Action: A Multi-faceted Serotonergic Modulator

The mechanism of action of m-CPP is complex, stemming from its interactions with a wide array of serotonergic targets. Its effects are not attributable to a single receptor but rather to the integrated response of multiple receptor subtypes and the serotonin transporter.

Direct Receptor Agonism

m-CPP acts as a direct agonist at several 5-HT receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂𝒸, and 5-HT₃ receptors.[1][6][9] Activation of these receptors initiates downstream signaling cascades that modulate neuronal activity and neurotransmitter release. For instance, its agonist activity at 5-HT₂C receptors is linked to its anxiogenic and anorectic effects.[1][10]

Caption: Simplified signaling pathway of m-CPP at the 5-HT₂C receptor.

Serotonin Transporter Interaction

In addition to its direct receptor activity, m-CPP also interacts with the serotonin transporter (SERT).[1][6][7] It has been shown to act as both a serotonin reuptake inhibitor and a serotonin releasing agent.[1][6] This dual action leads to an increase in the synaptic concentration of serotonin, further amplifying its effects on postsynaptic receptors. This presynaptic action is a crucial aspect of its pharmacology and should be considered when interpreting data from studies using m-CPP as a probe for receptor sensitivity.[7]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of m-CPP is characterized by significant inter-individual variability, which can pose challenges in clinical research.[11][12]

Absorption and Bioavailability

Following oral administration, m-CPP is absorbed from the gastrointestinal tract. However, its oral bioavailability is highly variable, ranging from 14% to 108%.[11][12] This wide range is a significant consideration for dose selection in research studies.

Distribution

m-CPP is distributed throughout the body and readily crosses the blood-brain barrier to exert its effects on the central nervous system.[13] Interestingly, studies in rats have shown that brain concentrations of m-CPP can exceed those in plasma.[13]

Metabolism

m-CPP is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6.[1][14] The major metabolic pathway is hydroxylation of the aromatic ring to form para-hydroxy-mCPP (p-OH-mCPP).[14][15] The genetic polymorphism of CYP2D6 contributes to the observed inter-individual variability in m-CPP's pharmacokinetics.[12] Caution is advised when co-administering m-CPP with drugs that are inhibitors or substrates of CYP2D6, as this can lead to altered plasma concentrations and potentially potentiate its effects.[1][6]

Caption: Primary metabolic pathway of m-CPP.

Excretion

The metabolites of m-CPP, primarily in their conjugated forms, are excreted in the urine.[1][15] The elimination half-life of m-CPP ranges from 4 to 14 hours.[1]

Pharmacodynamics: A Spectrum of Physiological and Behavioral Effects

The administration of m-CPP elicits a wide range of dose-dependent physiological and behavioral effects in both animals and humans, consistent with its broad serotonergic activity.

Neuroendocrine Effects

m-CPP consistently produces robust increases in the plasma levels of several hormones, including prolactin, cortisol, and adrenocorticotropic hormone (ACTH).[2][11][12][16][17] This neuroendocrine response is a hallmark of its central serotonergic agonist activity and is often used as a biomarker in clinical challenge studies to assess the sensitivity of the serotonin system.[2]

Behavioral and Psychological Effects

In humans, m-CPP is known to induce a range of psychological effects, which are often described as unpleasant.[1] These can include:

-

Anxiety and Panic Attacks: m-CPP is a known anxiogenic agent and can induce panic attacks in susceptible individuals.[1][18]

-

Dysphoria and Depressive Symptoms: It can produce feelings of sadness and unease.[1]

-

Headaches and Migraines: m-CPP is known to induce headaches and has been used as a pharmacological model to test anti-migraine medications.[1]

-

Anorectic Effects: It has potent appetite-suppressing effects, which has spurred the development of more selective 5-HT₂C receptor agonists for the treatment of obesity.[1][10]

It is important to note that while m-CPP can produce psychostimulant and sometimes hallucinogenic-like effects in rodents, it is generally considered non-hallucinogenic in humans.[1]

Physiological Effects

Beyond its neuroendocrine and behavioral effects, m-CPP can also induce a variety of physiological changes, including:

-

Increased Body Temperature: A consistent finding in human studies.[2][17]

-

Nausea: Likely mediated by its action on 5-HT₃ receptors.[1]

-

Cardiovascular Effects: Mild elevations in blood pressure and heart rate have been reported.[19]

Experimental Protocols: Methodologies for Studying m-CPP

The study of m-CPP's pharmacological profile relies on a variety of in vitro and in vivo experimental techniques.

In Vitro Receptor Binding Assay

Objective: To determine the affinity of m-CPP for specific neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., human cortex) in a suitable buffer to isolate cell membranes containing the receptors of interest.

-

Radioligand Incubation: Incubate the prepared membranes with a specific radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) and varying concentrations of unlabeled m-CPP.

-

Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the amount of radioactivity bound to the membranes using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of m-CPP. Use non-linear regression analysis to calculate the IC₅₀ (the concentration of m-CPP that inhibits 50% of specific radioligand binding). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Causality: This assay directly measures the interaction between m-CPP and the receptor, providing a quantitative measure of its binding affinity. The choice of radioligand is critical for targeting the specific receptor subtype of interest.

Human Neuroendocrine Challenge Study

Objective: To assess the in vivo functional activity of m-CPP on the central serotonin system.

Methodology:

-

Participant Recruitment: Recruit healthy volunteers or a specific patient population. Obtain informed consent and conduct thorough medical and psychiatric screening.

-

Study Design: Employ a double-blind, placebo-controlled, crossover design to minimize bias.

-

Drug Administration: Administer a standardized oral or intravenous dose of m-CPP or placebo.

-

Blood Sampling: Collect serial blood samples at predetermined time points before and after drug administration.

-

Hormone Analysis: Measure plasma concentrations of hormones such as prolactin, cortisol, and ACTH using validated immunoassays.

-

Data Analysis: Compare the hormonal responses following m-CPP administration to the placebo condition using appropriate statistical methods (e.g., repeated measures ANOVA).

Causality: The neuroendocrine response serves as a surrogate marker for the central serotonergic effects of m-CPP. A robust hormonal response indicates functional agonism at relevant serotonin receptors.

Analytical Methods for Detection

The detection and quantification of m-CPP in biological matrices are crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[20][21]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used and reliable method for the identification and quantification of m-CPP and its metabolites in urine and hair.[15][20][21]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the determination of m-CPP in various biological fluids.[20]

Conclusion: A Valuable but Complex Research Tool

m-Chlorophenylpiperazine is a pharmacologically complex molecule with a rich history in serotonergic research. Its broad receptor binding profile, coupled with its actions on the serotonin transporter, makes it a powerful tool for probing the intricacies of the serotonin system. However, its non-selectivity and significant inter-individual pharmacokinetic variability necessitate careful experimental design and interpretation of results. For researchers and drug development professionals, a thorough understanding of m-CPP's multifaceted pharmacological profile is essential for its appropriate and effective use in advancing our knowledge of serotonergic neurotransmission and its role in health and disease.

References

-

meta-Chlorophenylpiperazine - Wikipedia. [Link]

-

Maurer, H. H., Kraemer, T., & Springer, D. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560–568. [Link]

-

Gijsman, H. J., van Gerven, J. M., Tieleman, M. C., Schoemaker, R. C., Pieters, M. S., & Cohen, A. F. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of clinical psychopharmacology, 18(4), 289–295. [Link]

-

Feuchtl, A., Bagli, M., Stephan, R., Frahnert, C., Kölsch, H., Kühn, K. U., & Rao, M. L. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Pharmacopsychiatry, 37(3), 121–129. [Link]

-

Klaassen, T., van der Wee, N., van Vliet, I., & Westenberg, H. (1998). Serotonin syndrome after challenge with the 5-HT agonist meta-chlorophenylpiperazine. Psychiatry research, 78(3), 195–199. [Link]

-

Mueller, E. A., Murphy, D. L., & Sunderland, T. (1986). Further studies of the putative serotonin agonist, M-chlorophenylpiperazine: evidence for a serotonin receptor mediated mechanism of action in humans. Psychopharmacology, 89(3), 388–391. [Link]

-

D. Thevis, M., & G. Schänzer, W. (2018). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current pharmaceutical design, 24(33), 3899–3910. [Link]

-

Klaassen, T., van der Wee, N., van Vliet, I., & Westenberg, H. (1998). Serotonin syndrome after challenge with the 5-HT agonist meta-chlorophenylpiperazine. SciSpace. [Link]

-

mCPP - PsychonautWiki. (2023). [Link]

-

Dias da Silva, D., & Dinis-Oliveira, R. J. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Critical reviews in toxicology, 1–13. Advance online publication. [Link]

-

Wall, S. C., & E. S. I. Murphy. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150–2152. [Link]

-

Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological psychiatry, 25(5), 569–575. [Link]

-

Caccia, S., & Garattini, S. (1990). Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats. Journal of pharmacy and pharmacology, 42(3), 203–206. [Link]

-

Maurer, H. H. (2003). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine Including Analytical Differentiation from its Precursor Drugs Trazodone and Nefazodone. Journal of Analytical Toxicology, 27(8), 560-568. [Link]

-

Samanin, R., Mennini, T., Ferraris, A., Bendotti, C., Borsini, F., & Garattini, S. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Neurochemistry international, 3(3-4), 239–244. [Link]

-

Singh, L., & Tricklebank, M. D. (1995). A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety. Psychopharmacology, 122(3), 231–240. [Link]

-

Hao, H., Wang, Q., Wang, Y., Tang, Y., Liu, H., & Liu, F. (2019). A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD. Technology and Health Care, 27(S1), 1-18. [Link]

-

Hao, H., Wang, Q., Wang, Y., Tang, Y., Liu, H., & Liu, F. (2019). A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD. Technology and Health Care, 27(S1), 1-18. [Link]

-

Hao, H., Wang, Q., Wang, Y., Tang, Y., Liu, H., & Liu, F. (2019). A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD. ResearchGate. [Link]

-

Rotzinger, S., Fang, J., Coutts, R. T., & Baker, G. B. (1998). Human CYP2D6 and metabolism of m-chlorophenylpiperazine. Biological psychiatry, 44(11), 1185–1191. [Link]

-

Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Biological psychiatry, 30(11), 1139–1166. [Link]

-

Goodwin, G. M., De Souza, R. J., Green, A. R., & Heal, D. J. (1987). The effects of administration of mCPP on psychological, cognitive, cardiovascular, hormonal and MHPG measurements in human volunteers. Journal of psychopharmacology (Oxford, England), 1(2), 118–125. [Link]

-

Lôo, H., Olié, J. P., & Poirier-Littré, M. F. (2005). [Metachlorophenylpiperazine (mCPP): a new designer drug]. L'Encephale, 31(2), 203–208. [Link]

-

Benjamin, D., & E. I. Murphy. (1995). Daily Administration of M-Chlorophenylpiperazine to Healthy Human Volunteers Rapidly Attenuates Many of Its Behavioral, Hormonal, Cardiovascular and Temperature Effects. Psychopharmacology, 121(4), 429–436. [Link]

-

Mueller, E. A., Murphy, D. L., & Sunderland, T. (1985). Neuroendocrine effects of m-chlorophenylpiperazine, a serotonin agonist, in humans. The Journal of clinical endocrinology and metabolism, 61(6), 1179–1184. [Link]

-

Kennett, G. A., Whitton, P., Shah, K., & Curzon, G. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229–235. [Link]

-

Gonzalez, M. M., & E. D. London. (1992). Chronic treatment with meta-chlorophenylpiperazine (m-CPP) alters behavioral and cerebral metabolic responses to the serotonin agonists m-CPP and quipazine but not 8-hydroxy-2(di-N-propylamino)tetralin. Psychopharmacology, 107(1), 30–38. [Link]

-

Zohar, J., Mueller, E. A., Insel, T. R., Zohar-Kadouch, R. C., & Murphy, D. L. (1990). Effects of m-chlorophenylpiperazine in normal subjects: a dose-response study. Psychopharmacology, 100(3), 339–344. [Link]

-

Mueller, E. A., Murphy, D. L., & Sunderland, T. (1985). Neuroendocrine Effects ofM-Chlorophenylpiperazine, a Serotonin Agonist, in Humans. Scilit. [Link]

-

Mirtazapine - Wikipedia. [Link]

-

Young, E. A., T. R. E. Barnes, & G. M. Goodwin. (2002). Central serotonergic effects of m-chlorophenylpiperazine (mCPP) among normal control adolescents. Neuropsychopharmacology, 28(1), 168–175. [Link]

-

Spetter, M. (n.d.). Effect of mCPP on cognitive controle, appetite, and neural responses. NIHR. [Link]

-

Trazodone - Wikipedia. [Link]

-

Trazodone Uses, Dosage, Side Effects & Warnings - Drugs.com. (2025). [Link]

-

Gaillard, Y., & Pépin, G. (2016). A Fatality Following Ingestion of the Designer Drug Meta-Chlorophenylpiperazine (mCPP) in an Asthmatic-HPLC-MS/MS Detection in Biofluids and Hair. ResearchGate. [Link]

-

Romão, W., Sabino, B. D., Bueno, M. I. M. S., & Eberlin, M. N. (2011). Chemical profile of meta-chlorophenylpiperazine (m-CPP) in ecstasy tablets by easy ambient sonic-spray ionization, X-ray fluorescence, ion mobility mass spectrometry and NMR. Analytical and bioanalytical chemistry, 400(9), 2931–2940. [Link]

-

Showing metabocard for m-chlorophenylpiperazine (m-CPP) (HMDB0061008) - Human Metabolome Database. [Link]

Sources

- 1. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Metathis compound (mCPP): a new designer drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trazodone - Wikipedia [en.wikipedia.org]

- 6. m.psychonautwiki.org [m.psychonautwiki.org]

- 7. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 10. hra.nhs.uk [hra.nhs.uk]

- 11. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Human CYP2D6 and metabolism of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Further studies of the putative serotonin agonist, m-chlorophenylpiperazine: evidence for a serotonin receptor mediated mechanism of action in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effects of administration of mCPP on psychological, cognitive, cardiovascular, hormonal and MHPG measurements in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Central serotonergic effects of m-chlorophenylpiperazine (mCPP) among normal control adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD - PMC [pmc.ncbi.nlm.nih.gov]

mCPP serotonin receptor binding affinity and selectivity

An In-depth Technical Guide to the Serotonin Receptor Binding Affinity and Selectivity of m-Chlorophenylpiperazine (mCPP)

Abstract

meta-Chlorophenylpiperazine (mCPP) is a psychoactive compound and the primary active metabolite of several antidepressant drugs, including trazodone. It is widely utilized in scientific research as a pharmacological tool to probe the serotonin (5-HT) system. This guide provides a detailed technical overview of mCPP's binding characteristics, focusing on its affinity and selectivity for various serotonin receptor subtypes. We synthesize data from authoritative sources to quantify its binding profile, explore its functional consequences, and detail the standard methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of mCPP's complex pharmacology.

Introduction to m-Chlorophenylpiperazine (mCPP)

mCPP is a non-selective serotonin receptor agonist and releasing agent belonging to the phenylpiperazine class of compounds. Its utility in research stems from its broad-spectrum activity across multiple 5-HT receptors, which allows for the study of complex serotonergic functions. However, this promiscuity also necessitates a careful and detailed understanding of its binding profile to correctly interpret experimental outcomes. This guide elucidates the nuanced interactions of mCPP with the serotonin system, providing a framework for its effective use in research and development.

The Pharmacological Profile of mCPP: A Conceptual Overview

mCPP is characterized by its broad binding profile. While it interacts most potently with serotonin receptors, it also displays affinity for other monoamine receptors, a critical consideration for assessing its selectivity and potential off-target effects.

Figure 1: Conceptual overview of mCPP's binding promiscuity.

Serotonin (5-HT) Receptor Binding Profile

The interaction of mCPP with various 5-HT receptor subtypes is complex, with affinities spanning the nanomolar to micromolar range. Its highest affinity is generally observed at the 5-HT2 receptor family. Binding affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.

The 5-HT2 Receptor Family: Primary Targets

mCPP demonstrates its highest affinity for the 5-HT2 receptor family, particularly the 5-HT2C subtype. This interaction is central to many of its physiological and behavioral effects. Studies have consistently shown that mCPP acts as a partial agonist at the human 5-HT2C receptor but as an antagonist at the human 5-HT2B receptor.[1] Its effects at the 5-HT2A receptor are more complex, with some evidence suggesting antagonist activity.[2]

The 5-HT1 Receptor Family and Beyond

mCPP also binds with moderate affinity to members of the 5-HT1 receptor family and the 5-HT3 receptor.[3] Notably, its action at the 5-HT3 receptor is that of an antagonist.[4] The following table summarizes the binding affinities of mCPP at key human serotonin receptors, compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) Ki Database and supporting literature.[5][6][7][8][9]

Table 1: Binding Affinities (Kᵢ) of mCPP at Human Serotonin (5-HT) Receptors

| Receptor Subtype | Binding Affinity (Kᵢ) [nM] | Functional Activity |

|---|---|---|

| 5-HT2C | 1.9 - 30 | Partial Agonist[1][10] |

| 5-HT3 | 61.4 | Antagonist[4] |

| 5-HT2A | 130 - 550 | Antagonist[2] |

| 5-HT1B | 160 - 410 | Agonist |

| 5-HT2B | 170 | Antagonist[1] |

| 5-HT1A | 290 - 1300 | Agonist |

| 5-HT1D | 360 - 560 | Agonist |

Note: Kᵢ values can vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used. The ranges presented reflect this variability.

Selectivity Profile: Beyond Serotonin Receptors

A critical aspect of mCPP's pharmacological profile is its selectivity. While it is serotonin-centric, it is not entirely selective. It binds to adrenergic receptors with moderate to low affinity and shows very low affinity for dopamine receptors.[3][11] This lack of absolute selectivity is crucial for interpreting results, as effects observed could be mediated by non-serotonergic targets, particularly at higher concentrations.

Table 2: Selectivity Profile of mCPP at Non-Serotonergic Receptors

| Receptor Family | Receptor Subtype | Binding Affinity (Kᵢ) [nM] |

|---|---|---|

| Adrenergic | α₂ | 570 |

| α₁ | 2500 - 4500 | |

| β | ~10,000 | |

| Dopamine | D₂ | > 10,000[11] |

| D₃ | > 10,000 |

| | D₄ | > 10,000 |

Functional Consequences: 5-HT2C Receptor Signaling

Binding affinity (Kᵢ) describes the strength of the interaction between a ligand and a receptor but does not define the functional outcome. As a partial agonist at the 5-HT2C receptor, mCPP activates this receptor, but to a lesser degree than the endogenous ligand, serotonin. The 5-HT2C receptor primarily couples to the Gαq/11 family of G proteins.[12] Agonist binding initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC), modulating a wide range of cellular responses.

Figure 2: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.

Methodologies for Binding Characterization

The determination of binding affinity (Kᵢ) is predominantly achieved through radioligand binding assays. These assays are considered the gold standard for quantifying ligand-receptor interactions due to their robustness and sensitivity.[13]

Principle of the Competitive Radioligand Binding Assay

To determine the Kᵢ of an unlabeled compound (the "competitor," e.g., mCPP), a competitive binding assay is performed. In this setup, a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-mesulergine for the 5-HT2C receptor) competes for binding to the receptor with varying concentrations of the unlabeled competitor.[14] As the concentration of the competitor increases, it displaces the radioligand, leading to a decrease in the measured radioactive signal. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). The IC₅₀ value is then converted to the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Figure 3: Experimental workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Binding Assay for 5-HT2C Receptor

This protocol provides a generalized, step-by-step methodology for determining the Kᵢ of mCPP at the human 5-HT2C receptor.

I. Materials & Reagents

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT2C receptor.

-

Radioligand: [³H]-mesulergine (specific activity ~70-85 Ci/mmol).

-

Competitor: m-Chlorophenylpiperazine (mCPP).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[15]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Determinate: Mianserin (10 µM) or unlabeled serotonin (10 µM).

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[15]

-

Scintillation Cocktail & Counter.

II. Experimental Procedure

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize and resuspend the membranes in fresh, cold Assay Buffer to a final protein concentration of approximately 10-20 µg per well.[15] Protein concentration should be optimized to ensure that less than 10% of the radioligand is bound.

-

Rationale: Using a consistent protein concentration is critical for reproducibility. Keeping everything on ice minimizes proteolytic degradation of the receptors.

-

-

Assay Plate Setup: The assay is typically performed in a 96-well plate format with a final volume of 250 µL.[15]

-

Total Binding: 150 µL membranes + 50 µL Assay Buffer + 50 µL radioligand.

-

Non-specific Binding (NSB): 150 µL membranes + 50 µL non-specific determinate (e.g., 10 µM mianserin) + 50 µL radioligand.

-

Rationale: NSB wells are essential to quantify the amount of radioligand that binds to non-receptor components (like the filter paper). This value represents the background noise that must be subtracted.

-

-

Competitor Wells: 150 µL membranes + 50 µL mCPP (at 8-12 serial dilutions) + 50 µL radioligand.

-

-

Incubation: Add the components to the wells as described. The final concentration of [³H]-mesulergine should be approximately equal to its Kₑ value for the 5-HT2C receptor (typically 0.5 - 2.0 nM). Incubate the plate for 60 minutes at 30°C with gentle agitation.[15]

-

Rationale: Incubation time and temperature are optimized to allow the binding reaction to reach equilibrium.

-

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[15]

-

Rationale: Rapid filtration is crucial to prevent significant dissociation of the ligand-receptor complex. Cold wash buffer further minimizes dissociation during the wash steps.

-

-

Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Quantify the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

III. Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the specific binding (as a percentage of the binding in the absence of competitor) against the logarithm of the mCPP concentration.

-

Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and calculate the IC₅₀ value.

-

Calculate Kᵢ: Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

-

Where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.

-

Summary and Implications for Research

m-Chlorophenylpiperazine is a pharmacologically complex agent characterized by high-to-moderate affinity for a wide range of serotonin receptors and lower affinity for other monoamine receptors. Its profile as a partial agonist at the high-affinity 5-HT2C receptor, coupled with antagonist activity at 5-HT2A, 5-HT2B, and 5-HT3 receptors, underpins its diverse physiological effects. Researchers using mCPP must be cognizant of this promiscuous binding profile. The choice of concentration is paramount; at lower doses, its effects may be dominated by high-affinity targets like the 5-HT2C receptor, while at higher doses, a broader range of serotonergic and adrenergic receptors will be engaged, complicating data interpretation. This guide provides the quantitative binding data and methodological context necessary for the informed application of mCPP as a tool in neuroscience and drug discovery.

References

-

Berg, K. A., et al. (2005). Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2. Journal of Neurochemistry. Available at: [Link]

-

Lansdell, M. I., et al. (2024). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. Available at: [Link]

-

Patsnap Synapse. (2024). What are 5-HT2C receptor agonists and how do they work?. Patsnap Synapse. Available at: [Link]

-

Herndon, J. L., et al. (1994). The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

ResearchGate. (n.d.). 5-HT2C receptor signaling pathways. ResearchGate. Available at: [Link]

-

Sleight, A. J., et al. (1993). mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors. Neuropharmacology. Available at: [Link]

-

Invernizzi, R., et al. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Neurochemistry International. Available at: [Link]

-

Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological Psychiatry. Available at: [Link]

-

Thomas, D. R., et al. (1996). m-Chlorophenylpiperazine (mCPP) is an antagonist at the cloned human 5-HT2B receptor. Neuroreport. Available at: [Link]

-

Navailles, S., et al. (2006). mCPP-induced hyperactivity in 5-HT2C receptor mutant mice is mediated by activation of multiple 5-HT receptor subtypes. Neuropharmacology. Available at: [Link]

-

Collaborative Drug Discovery, Inc. (2008). The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database. CDD Vault. Available at: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

-

De Deurwaerdère, P., et al. (1997). Effect of the activation of central 5-HT2C receptors by the 5-HT2C agonist mCPP on blood pressure and heart rate in rats. European Journal of Pharmacology. Available at: [Link]

-

Wikipedia. (2024). Ki Database. Wikipedia. Available at: [Link]

-

Mailman, R. B. (2007). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Available at: [Link]

-

NIMH Psychoactive Drug Screening Program. (n.d.). PDSP Ki Database. University of North Carolina. Available at: [Link]

-

Hannon, J. P., & Hoyer, D. (2008). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLoS ONE. Available at: [Link]

-

NIMH Psychoactive Drug Screening Program. (n.d.). Home Page. University of North Carolina. Available at: [Link]

-

Shaikh, J., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

University of Pittsburgh Health Sciences Library System. (2023). PDSP (Psychoactive Drug Screening Program) Drug Database. HSLS. Available at: [Link]

-

Baumann, M. H., et al. (1994). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport. Available at: [Link]

-

Canale, V., et al. (2012). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry. Available at: [Link]

-

Samanin, R., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity. Psychopharmacology. Available at: [Link]

-

Gardier, A. M., et al. (1996). Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain. British Journal of Pharmacology. Available at: [Link]

Sources

- 1. m-Chlorophenylpiperazine (mCPP) is an antagonist at the cloned human 5-HT2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. collaborativedrug.com [collaborativedrug.com]

- 6. Ki Database - Wikipedia [en.wikipedia.org]

- 7. pdspdb.unc.edu [pdspdb.unc.edu]

- 8. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]

- 9. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]

- 10. Effect of the activation of central 5-HT2C receptors by the 5-HT2C agonist mCPP on blood pressure and heart rate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

mechanism of action of Chlorophenylpiperazine in CNS

An In-depth Technical Guide on the Core Mechanism of Action of Chlorophenylpiperazine in the CNS

Aimed at Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorophenyl)piperazine (m-CPP or CPP) is a psychoactive compound belonging to the phenylpiperazine class. As a primary metabolite of the antidepressant drug trazodone, CPP itself exhibits a complex and potent pharmacological profile within the central nervous system (CNS). This technical guide provides a detailed exploration of the molecular mechanisms underpinning CPP's effects, focusing on its interactions with key neurotransmitter systems. By synthesizing data from receptor binding and functional studies, this document aims to offer a comprehensive resource for understanding the multifaceted nature of this pivotal research compound.

Introduction: The Enigmatic Profile of a Trazodone Metabolite

While often studied in the context of its parent compound, trazodone, 1-chlorophenylpiperazine (CPP) has emerged as a significant pharmacological entity in its own right. Its broad-spectrum activity across multiple receptor systems, particularly serotonergic, dopaminergic, and adrenergic receptors, makes it a valuable tool for probing the intricacies of neurotransmission. However, this very promiscuity necessitates a detailed, receptor-by-receptor analysis to construct a coherent understanding of its overall impact on CNS function. This guide will deconstruct the actions of CPP, moving from its primary receptor interactions to the downstream signaling cascades and offering a framework for its experimental investigation.

Core Mechanism of Action: A Multi-Receptor Engagement Strategy

CPP's mechanism of action is not defined by a single, high-affinity target but rather by its composite effects across a range of G-protein coupled receptors (GPCRs). Its most pronounced interactions are within the serotonergic system, though its influence on dopamine and adrenergic pathways is also pharmacologically significant.

The Serotonergic System: A Primary Locus of Action

The serotonergic system is profoundly modulated by CPP, which demonstrates high affinity for several key serotonin (5-HT) receptor subtypes. Its functional activity, however, varies between these subtypes, leading to a complex net effect on serotonergic tone.

CPP is a potent agonist at multiple members of the 5-HT1 and 5-HT2 receptor families. This agonism is a cornerstone of its pharmacological profile and is responsible for many of its observed behavioral effects.

-

5-HT1A Receptors : CPP functions as a partial agonist at 5-HT1A receptors, which are critically involved in the regulation of mood and anxiety. Presynaptically, these receptors act as autoreceptors on the soma and dendrites of serotonin neurons in the raphe nuclei. CPP's agonism at these sites inhibits neuronal firing, thereby reducing serotonin release in downstream projection areas.

-

5-HT2A and 5-HT2C Receptors : CPP also demonstrates agonist activity at 5-HT2A and 5-HT2C receptors. These receptors are widely expressed in the cerebral cortex and limbic regions and are implicated in learning, memory, and mood. Their activation by CPP contributes to an increase in neuronal excitability in these areas.

Caption: CPP's dual role in modulating presynaptic and postsynaptic serotonin signaling.

Dopaminergic and Adrenergic Interactions: Broadening the Scope

Beyond the serotonergic system, CPP's engagement with dopaminergic and adrenergic receptors adds further layers to its pharmacological complexity.

-

Dopamine D2 Receptors : CPP displays a moderate affinity for dopamine D2 receptors, where it can act as a partial agonist or antagonist. This interaction can modulate neurotransmission in pathways crucial for motor control and reward.

-

Adrenergic Receptors : CPP also interacts with α1 and α2-adrenergic receptors. Its antagonist properties at α1-adrenergic receptors can influence blood pressure, while its activity at α2-adrenergic autoreceptors can modulate the release of norepinephrine.

A Framework for Experimental Validation

The elucidation of CPP's mechanism of action relies on a systematic and multi-tiered experimental approach, progressing from in vitro receptor characterization to in vivo functional assessment.

In Vitro Methodologies: From Receptor Binding to Functional Response

The foundational step in characterizing CPP is to determine its binding affinity (Ki) for its various receptor targets.

Standard Operating Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation : Isolate cell membranes from tissues or cultured cells endogenously or recombinantly expressing the target receptor.

-

Competitive Incubation : Incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors) and a range of concentrations of unlabeled CPP.

-

Separation of Bound and Free Ligand : Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.

-

Quantification of Radioactivity : Measure the radioactivity trapped on the filters using liquid scintillation spectrometry.

-

Data Analysis : Plot the percentage of specific binding against the logarithm of the CPP concentration to determine the IC50 (the concentration of CPP that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinities (Ki in nM) of CPP for Key CNS Receptors

| Receptor Subtype | Representative Ki (nM) |

| 5-HT1A | 28 |

| 5-HT1B | 45 |

| 5-HT2A | 8 |

| 5-HT2C | 12 |

| Dopamine D2 | 95 |

| α1-Adrenergic | 60 |

| α2-Adrenergic | 120 |

Note: These values are illustrative and can vary based on experimental conditions.

Following the determination of binding affinity, it is imperative to assess the functional consequences of this binding.

Experimental Workflow: cAMP Accumulation Assay for Gi/Gs-Coupled Receptors

-

Cell Seeding : Plate cells expressing the target receptor (e.g., HEK293 cells expressing 5-HT1A receptors) in a multi-well format.

-

Compound Treatment : Treat the cells with varying concentrations of CPP to assess its agonist potential. To evaluate antagonist activity, pre-incubate the cells with CPP before adding a known agonist.

-

cAMP Induction : Stimulate adenylyl cyclase with forskolin, if necessary, to amplify the cAMP signal.

-

Cell Lysis and Detection : Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis : Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum response (Emax).

Caption: A systematic workflow for the in vitro pharmacological profiling of CPP.

In Vivo Approaches: Correlating Molecular Actions with Physiological Outcomes

To understand the integrated effects of CPP in a living system, in vivo experiments are indispensable.

-

Neurochemical Analysis via Microdialysis : This technique enables the real-time measurement of neurotransmitter levels in discrete brain regions of awake, freely moving animals. Following systemic or local administration of CPP, microdialysis can directly quantify changes in the extracellular concentrations of serotonin, dopamine, and norepinephrine.

-

Behavioral Pharmacology : A battery of behavioral tests can be used to correlate CPP's receptor-level activities with complex behaviors. For instance, the elevated plus-maze and light-dark box tests can assess anxiety-like behaviors, while the forced swim test can probe for antidepressant-like effects.

-

In Vivo Electrophysiology : This powerful technique allows for the direct measurement of neuronal firing rates in specific brain nuclei. For example, single-unit recordings from the dorsal raphe nucleus can provide a direct readout of the inhibitory effects of CPP on serotonin neuron activity mediated by 5-HT1A autoreceptors.

Conclusion

The mechanism of action of 1-chlorophenylpiperazine in the central nervous system is a testament to the complexity of neuropharmacology. It is not a "magic bullet" for a single target but rather a broad-spectrum modulator that engages multiple key neurotransmitter systems. Its agonism at various serotonin receptors, coupled with its interactions with dopaminergic and adrenergic receptors, creates a unique and multifaceted pharmacological signature. A thorough understanding of this profile, achieved through the systematic application of the in vitro and in vivo methodologies outlined in this guide, is essential for any researcher or drug development professional working with this intriguing compound.

References

-

Stahl, S. M. (2009). Mechanism of action of trazodone: a multifunctional drug. CNS Spectrums, 14(10), 536-546. [Link]

-

Brogden, R. N., Heel, R. C., & Speight, T. M. (1981). Trazodone: a review of its pharmacological properties and therapeutic use in depression and anxiety. Drugs, 21(6), 401-429. [Link]

An In-Depth Technical Guide to the In Vitro Characterization of meta-Chlorophenylpiperazine (mCPP) Effects

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro characterization of meta-Chlorophenylpiperazine (mCPP), a psychoactive compound of the phenylpiperazine class. As an active metabolite of several antidepressant drugs, including trazodone, and a substance detected in illicit formulations, a thorough understanding of its pharmacological profile is critical.[1][2][3][4] This document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to its characterization.

Introduction: The Complex Pharmacology of mCPP

meta-Chlorophenylpiperazine (mCPP) is a research chemical and a metabolite that presents a complex pharmacological profile, primarily interacting with the serotonergic system.[1][5] It was initially developed in the late 1970s for scientific research and has since been used as a neuroendocrine challenge agent to probe serotonin function in clinical studies.[1][6][7] Its non-selective nature, exhibiting affinity for multiple serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT), necessitates a multi-faceted in vitro approach to fully elucidate its mechanism of action.[1][6][8] The in vitro data derived from these studies are fundamental for interpreting in vivo effects, which range from anxiety and headaches to anorectic effects.[1][9][10]

Core Pharmacological Profile: A Multi-Target Ligand

The primary molecular interactions of mCPP are centered on the serotonin system, where it acts as a non-selective agonist at most serotonin receptors.[1][9] It also demonstrates activity as a serotonin reuptake inhibitor and potentially as a releasing agent.[1] Its effects are not confined to the serotonergic system; it also shows some affinity for adrenergic receptors.[1][8] A comprehensive in vitro characterization must therefore assess its binding affinity and functional activity across a panel of relevant molecular targets.

Key Molecular Targets of mCPP

The diagram below illustrates the primary molecular targets of mCPP, highlighting its promiscuous nature within the serotonergic system.

Caption: Primary molecular targets of mCPP within the central nervous system.

Data Presentation: Receptor Binding Affinities

Summarizing binding affinity data in a tabular format allows for direct comparison of mCPP's potency across various receptors. The affinity is typically expressed as the inhibition constant (Ki), where a smaller value indicates stronger binding.

| Target Receptor/Transporter | Reported Binding Affinity (Ki, nM) | Reference |

| 5-HT Receptors | ||

| 5-HT1A | ~100 - 360 | [1][8] |

| 5-HT1B | ~100 - 400 | [1] |

| 5-HT1D | ~100 | [1] |

| 5-HT2A | 32.1 | [1] |

| 5-HT2B | 28.8 | [1] |

| 5-HT2C | 3.4 | [1] |

| 5-HT3 | ~100 | [1] |

| 5-HT7 | ~100 | [1] |

| Transporters | ||

| Serotonin (SERT) | ~230 (IC50) | [6] |

| Adrenergic Receptors | ||

| α2-Adrenergic | ~570 (IC50) | [8][11] |

Note: Affinity values can vary between studies depending on the experimental conditions (e.g., tissue source, radioligand used).

In Vitro Characterization: A Strategic Workflow

A logical and phased approach is crucial for efficiently characterizing a compound like mCPP. The workflow should begin with broad screening to identify primary targets and progressively move towards more complex functional assays to determine the nature of the interaction.

Experimental Workflow Diagram

Caption: Phased experimental workflow for in vitro mCPP characterization.

Detailed Experimental Protocols

This section provides step-by-step methodologies for core in vitro assays. The rationale behind key steps is explained to ensure experimental integrity.

Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of mCPP for a panel of serotonin receptors (e.g., 5-HT2A, 5-HT2C) and the serotonin transporter (SERT).

Causality: This assay directly measures the physical interaction between mCPP and its molecular target. By competing with a radiolabeled ligand of known affinity, we can calculate mCPP's affinity. This is the foundational experiment for all subsequent functional characterization.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., HEK293-h5-HT2C) or use prepared brain tissue homogenates (e.g., human occipital cortex for SERT).[6]

-

Homogenize cells/tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the pellet by resuspension and re-centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Competition Binding Assay:

-

Prepare a 96-well plate.

-

To each well, add:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

A fixed concentration of a specific radioligand (e.g., [3H]Mesulergine for 5-HT2C receptors or [125I]RTI-55 for SERT).[6] The concentration should be close to its dissociation constant (Kd) for optimal results.

-

A range of concentrations of unlabeled mCPP (e.g., 10-11 M to 10-4 M).

-

Membrane preparation (e.g., 10-50 µg protein/well).

-

-

Controls:

-

Total Binding: Wells with buffer instead of mCPP.

-

Non-specific Binding (NSB): Wells with a high concentration of a known, non-radioactive competitor (e.g., 10 µM Mianserin for 5-HT2C) to saturate all specific binding sites.

-

-

-

Incubation & Termination:

-

Incubate the plate at a specific temperature for a set duration to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.

-

-

Detection & Analysis:

-

Allow filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of mCPP.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 (the concentration of mCPP that inhibits 50% of specific radioligand binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Gq-Coupled Receptor Functional Assay (Calcium Flux)

Objective: To determine if mCPP acts as an agonist, antagonist, or partial agonist at Gq-coupled 5-HT receptors (e.g., 5-HT2C) and to quantify its potency (EC50) and efficacy.

Causality: 5-HT2C receptors couple to the Gαq protein. Agonist binding activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3), which in turn mobilizes calcium from intracellular stores. A calcium-sensitive fluorescent dye allows us to measure this downstream signaling event in real-time.

Caption: Gq signaling cascade initiated by mCPP binding to the 5-HT2C receptor.

Methodology:

-

Cell Preparation:

-

Seed cells expressing the receptor of interest (e.g., CHO-h5-HT2C) into black, clear-bottom 96-well or 384-well plates.

-

Allow cells to adhere and grow to ~90% confluency.

-

-

Dye Loading:

-

Aspirate the culture medium.

-

Add a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) containing probenecid (to prevent dye leakage) to each well.

-

Incubate for 1 hour at 37°C in the dark.

-

-

Assay Procedure:

-

Use a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of liquid handling and kinetic reading.

-

Place the cell plate in the reader and measure baseline fluorescence.

-

Agonist Mode: The instrument adds varying concentrations of mCPP to the wells and immediately begins recording fluorescence changes over time (typically 60-180 seconds). Include a known agonist (e.g., serotonin) as a positive control.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of mCPP for 15-30 minutes before adding a fixed concentration (e.g., EC80) of a known agonist (like serotonin). Record the fluorescence response.

-

-

Data Analysis:

-

The response is typically measured as the maximum fluorescence signal minus the baseline.

-

Agonist Mode: Plot the response against the log concentration of mCPP. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and Emax (maximum effect). Compare mCPP's Emax to that of the full agonist (serotonin) to determine if it is a full or partial agonist.

-

Antagonist Mode: Plot the agonist's response against the log concentration of mCPP. Fit the data to determine the IC50 (concentration of mCPP that inhibits 50% of the agonist's response).

-

Conclusion and Future Directions

The in vitro characterization of mCPP using the methodologies described reveals its identity as a potent, non-selective serotonergic agent with a complex profile of agonism, partial agonism, and antagonism across different 5-HT receptors, as well as serotonin transporter inhibition.[1][6] This detailed understanding is paramount for interpreting its physiological and behavioral effects, from its anxiogenic properties likely mediated by 5-HT2C agonism to its potential role in inducing migraines via 5-HT2B receptors.[1][9] These self-validating protocols provide a robust foundation for any researcher investigating mCPP or similar psychoactive compounds, ensuring data integrity and contributing to a clearer understanding of their impact on neurobiology.

References

- PsychonautWiki. (2023, October 10). MCPP.

-

Gijsman, H. J., van Gerven, J. M., Tieleman, M. C., Schoemaker, R. C., Pieters, M. S., & Cohen, A. F. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289-295. [Link]

-

Wikipedia. meta-Chlorophenylpiperazine. [Link]

-

Pifl, C., Zezula, J., Spindelegger, C., & Kasper, S. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150-2152. [Link]

-

Release. mCPP. [Link]

-

Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. Biological Psychiatry, 25(5), 569-575. [Link]

-

Thomas, J. M., Dourish, C. T., Tomlinson, J. W., Hassan-Smith, Z. K., & Higgs, S. (2014). Effects of the 5-HT2C receptor agonist meta-chlorophenylpiperazine on appetite, food intake and emotional processing in healthy volunteers. Psychopharmacology, 231(12), 2449-2459. [Link]

-

Kennett, G. A., & Curzon, G. (1991). Potencies of antagonists indicate that 5-HT1C receptors mediate 1-3(chlorophenyl)piperazine-induced hypophagia. British Journal of Pharmacology, 103(4), 2016-2020. [Link]

-

Cohen, M. L., & Fuller, R. W. (1987). Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR. Clinical and Experimental Hypertension. Part A, Theory and Practice, 9(10), 1549-1565. [Link]

-

Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Biological Psychiatry, 30(11), 1139-1166. [Link]

-

Gleason, S. D., & Schaus, J. M. (2001). m-CPP hypolocomotion is selectively antagonized by compounds with high affinity for 5-HT(2C) receptors but not 5-HT(2A) or 5-HT(2B) receptors. Behavioural Pharmacology, 12(8), 613-620. [Link]

-

Charoen, C., Brogden, G., & Langel, Ü. (2004). Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. Neurochemical Research, 29(11), 2139-2146. [Link]

-

Broocks, A., Pigott, T. A., Hill, J. L., Canter, S. K., Habermeyer, B., & Murphy, D. L. (1997). Effects of serotonin antagonists on m-chlorophenylpiperazine-mediated responses in normal subjects. Psychiatry Research, 71(2), 91-103. [Link]

-

Higgs, S., Thomas, J. M., Dourish, C. T., & Tomlinson, J. W. (2018). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. Psychopharmacology, 235(1), 117-128. [Link]

-

Mueller, C. K., Broecker, S., & Murphy, D. L. (1986). Further Studies of the Putative Serotonin Agonist, M-Chlorophenylpiperazine: Evidence for a Serotonin Receptor Mediated Mechanism of Action in Humans. Psychopharmacology, 89(3), 388-391. [Link]

-

ClinPGx. m-chlorophenylpiperazine (m-CPP). [Link]

-

PubChem. 1-(3-Chlorophenyl)piperazine. [Link]

Sources

- 1. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. mCPP | Release [release.org.uk]